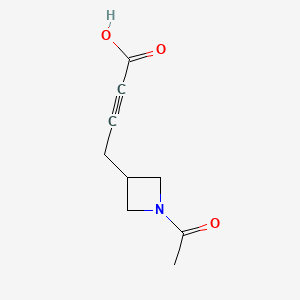![molecular formula C6H3ClN2O3S2 B13501677 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O3S2 and a molecular weight of 250.7 g/mol.
准备方法
The synthesis of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . This reaction yields various derivatives of the compound, which can be further purified and characterized . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit the activity of inflammatory mediators, thereby reducing inflammation .
相似化合物的比较
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride can be compared with other similar compounds, such as 4-Hydroxythieno[2,3-d]pyrimidine derivatives While both compounds share a similar core structure, the position of the sulfonyl chloride group and other substituents can significantly influence their chemical properties and reactivity
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives may lead to the development of new materials, drugs, and therapeutic agents.
属性
分子式 |
C6H3ClN2O3S2 |
|---|---|
分子量 |
250.7 g/mol |
IUPAC 名称 |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O3S2/c7-14(11,12)3-1-13-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
InChI 键 |
YGKICWUUMVHAKT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


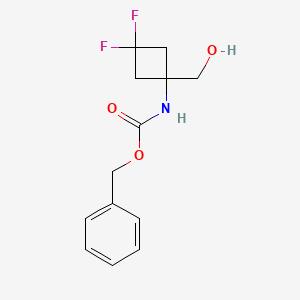
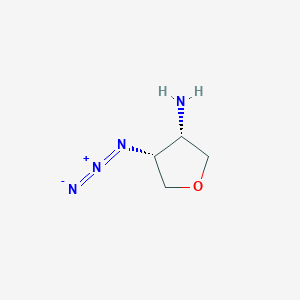

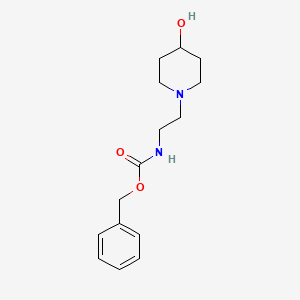
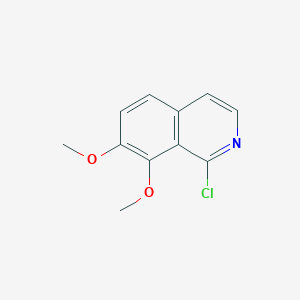

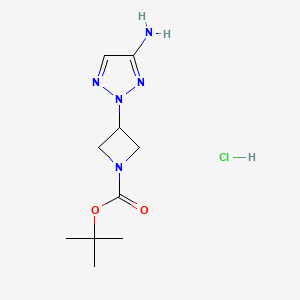

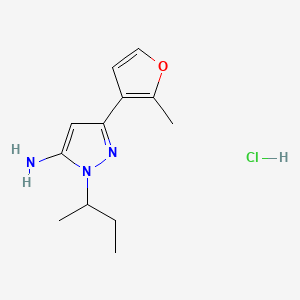
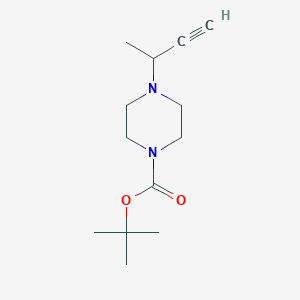
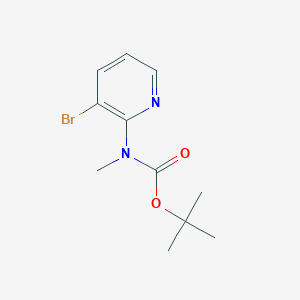
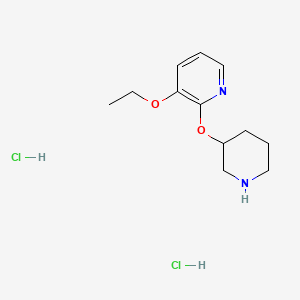
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
